Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate
Description
Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with a trifluoromethyl group at position 6 and a pyridin-3-yl moiety at position 2. This compound belongs to a class of fluorinated pyridine esters, which are of significant interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability and bioavailability .
Properties
IUPAC Name |
ethyl 2-pyridin-3-yl-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-5-6-11(14(15,16)17)19-12(10)9-4-3-7-18-8-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEABZIYDWLFGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801202481 | |
| Record name | Ethyl 6-(trifluoromethyl)[2,3′-bipyridine]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214361-54-2 | |
| Record name | Ethyl 6-(trifluoromethyl)[2,3′-bipyridine]-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214361-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-(trifluoromethyl)[2,3′-bipyridine]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Functionalization of Nicotinic Acid Derivatives
One of the prevalent routes involves starting from 2-chloronicotinic acid derivatives, which undergo nucleophilic substitution or cross-coupling reactions to introduce the pyridin-3-yl group, followed by trifluoromethylation and esterification.
- Preparation of 2-chloronicotinic acid as a precursor.
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with 3-pyridylboronic acids to attach the pyridine ring at the 2-position.
- Electrophilic trifluoromethylation at the 6-position, often using reagents such as trifluoromethyl iodide or Togni's reagent.
- Esterification with ethanol under acidic conditions to form the ethyl ester.
2-chloronicotinic acid → (Suzuki coupling with 3-pyridylboronic acid) → 2-(pyridin-3-yl)nicotinic acid → (Trifluoromethylation at 6-position) → Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate
- Patent WO2006059103A2 describes intermediates and methods involving pyridine derivatives with trifluoromethyl groups, emphasizing cross-coupling strategies for such compounds.
Multi-step Synthesis via Pyridine N-oxide Intermediates
Another approach involves the oxidation of pyridine derivatives to N-oxides, which facilitate regioselective trifluoromethylation and subsequent reduction.
- Synthesis of 3-pyridyl N-oxide .
- Electrophilic trifluoromethylation at the 6-position of the N-oxide.
- Reduction of N-oxide back to the pyridine ring.
- Esterification of the resulting acid to obtain the ester derivative.
- Enhanced regioselectivity for trifluoromethylation.
- Better control over substitution patterns.
- Patent literature indicates the utility of N-oxide chemistry in regioselective trifluoromethylation of pyridine rings, which can be adapted for the target compound.
Transition Metal-Catalyzed Cross-Coupling Using Pyridylboronic Acids
This method leverages the stability and availability of pyridylboronic acids for constructing the pyridine core.
- Preparation of 3-pyridylboronic acid .
- Coupling with 2-halonicotinic acid derivatives using palladium catalysts.
- Trifluoromethylation at the 6-position via electrophilic trifluoromethylating agents.
- Esterification with ethanol to yield the final compound.
- Cross-coupling reactions are extensively documented for pyridine derivatives, providing a versatile platform for synthesizing complex nicotinates.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Direct functionalization | 2-chloronicotinic acid, 3-pyridylboronic acid | Suzuki coupling, trifluoromethylation, esterification | High regioselectivity, modular approach | Requires multiple steps |
| N-oxide mediated synthesis | Pyridine N-oxide derivatives | Regioselective trifluoromethylation, reduction | Improved regioselectivity | Additional oxidation/reduction steps |
| Cross-coupling with boronic acids | Pyridylboronic acids, halonicotinic acids | Cross-coupling, trifluoromethylation | Widely applicable, high yields | Catalyst sensitivity, cost |
Notes on Reaction Conditions and Reagents
- Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).
- Trifluoromethylating agents: Trifluoromethyl iodide, Togni’s reagent, or Umemoto’s reagent.
- Solvents: Dimethylformamide (DMF), acetonitrile, or ethanol.
- Temperature: Typically between 80°C and 120°C for trifluoromethylation steps.
- Purification: Column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the ester or trifluoromethyl groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate serves as a versatile building block in the synthesis of pharmaceutical compounds. Its unique trifluoromethyl and pyridine functionalities enhance the biological activity and specificity of derivatives, making it valuable in drug development. Research indicates that modifications to its structure can lead to compounds with improved binding affinities for nicotinic receptors, which are implicated in various neurological disorders.
Therapeutic Potential
The compound has been studied for its potential therapeutic effects against diseases such as Alzheimer's and Parkinson's due to its interaction with nicotinic acetylcholine receptors (nAChRs). These interactions can modulate neurotransmission and have implications for cognitive enhancement and neuroprotection .
Materials Science
Organic Semiconductors
The unique electronic properties of this compound make it a candidate for use in organic semiconductors. Its incorporation into materials can enhance charge transport properties, which is essential for the development of efficient organic light-emitting diodes (OLEDs) and photovoltaic devices.
Advanced Coatings
Research is ongoing into the use of this compound in creating advanced coatings that exhibit improved chemical resistance and durability. The trifluoromethyl group contributes to hydrophobic properties, making it suitable for protective applications in harsh environments .
Biological Studies
Probe in Biological Research
this compound is utilized as a probe in biological studies to investigate the interactions of nicotinate derivatives with various biological targets. Its structure allows researchers to study the effects of different substitutions on biological activity, providing insights into structure-activity relationships (SAR) .
Binding Affinity Studies
Studies focusing on the binding affinity of this compound to nicotinic receptors have shown that variations in the pyridine ring or trifluoromethyl group can significantly affect its biological activity. Such research is crucial for understanding its mechanism of action and potential therapeutic uses .
Chemical Synthesis
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura coupling reaction between 2-chloronicotinic acid and 3-pyridylboronic acid forms the pyridine ring.
- Esterification: The resulting product undergoes esterification with ethanol using a catalyst like sulfuric acid.
- Trifluoromethylation: Finally, a trifluoromethylating agent (e.g., trifluoromethyl iodide) is used to introduce the trifluoromethyl group under controlled conditions .
Mechanism of Action
The mechanism of action of Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The pyridine ring and trifluoromethyl group contribute to its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Table 1: Comparison of Ethyl and Methyl Esters
Substituent Variations on the Pyridine Core
Trifluoromethyl Position and Additional Functional Groups
- Molecular weight: 219.16 g/mol (C₉H₈F₃NO₂) .
- Ethyl 5-Cyano-6-Methyl-2-(Trifluoromethyl)nicotinate (CAS 445-71-6): Incorporates cyano and methyl groups at positions 5 and 6, respectively. The cyano group enhances electrophilicity, making it reactive in nucleophilic substitutions .
- Ethyl 5-Bromo-2-Methoxy-6-(Trifluoromethyl)nicotinate (CAS 2576697-55-5): Bromine at position 5 enables cross-coupling reactions, while methoxy at position 2 modifies electronic properties (C₁₀H₉BrF₃NO₃, MW 328.08 g/mol) .
Table 2: Substituent Effects on Properties
Biological Activity
Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with related compounds.
Structural Overview
This compound contains a pyridine ring substituted at the 3-position with an ethyl ester of nicotinic acid and a trifluoromethyl group at the 6-position. This unique combination enhances its binding affinity to biological targets, influencing its pharmacological properties.
The biological activity of this compound primarily arises from its interaction with nicotinic acetylcholine receptors (nAChRs). The trifluoromethyl group significantly affects the compound's lipophilicity and electronic properties, enhancing its ability to penetrate biological membranes and interact with target receptors. Studies have shown that modifications to the pyridine ring or trifluoromethyl group can lead to varying degrees of biological activity, making it a valuable compound for further exploration in drug development.
Biological Activities
Research has demonstrated several biological activities associated with this compound, including:
- Antimicrobial Activity : The compound exhibits effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent.
- Anti-inflammatory Properties : Preliminary studies indicate that it may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.
- Cytotoxic Effects : Some derivatives show cytotoxicity against cancer cell lines, indicating potential for development as anticancer agents .
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations influence biological activity. Below is a table summarizing key similarities and differences among related compounds:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Ethyl 6-(trifluoromethyl)nicotinate | 0.97 | Lacks the pyridine substitution |
| Methyl 6-(trifluoromethyl)nicotinate | 0.97 | Contains a methyl group instead of ethyl |
| Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate | 0.88 | Hydroxy group at the 4-position |
| 2-Amino-6-(trifluoromethyl)nicotinic acid | 0.84 | Contains an amino group which alters activity |
| Ethyl 4-chloro-6-(trifluoromethyl)nicotinate | 0.82 | Chlorine substitution may enhance reactivity |
This table illustrates how variations in functional groups can lead to distinct chemical behaviors and biological activities.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls, suggesting potential for use in treating bacterial infections.
- Cytotoxicity Assessment : In vitro assays were conducted to assess the cytotoxic effects on cancer cell lines. The compound demonstrated selective cytotoxicity, with IC50 values indicating promising therapeutic indices for further development as an anticancer agent .
- Inflammatory Response Modulation : Research exploring the anti-inflammatory properties showed that this compound could inhibit pro-inflammatory cytokines in cell culture models, indicating potential for use in inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate?
The compound is synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester reacts with (6-(trifluoromethyl)pyridin-3-yl)boronic acid under palladium catalysis. Post-reaction workup includes extraction with ethyl acetate, drying with anhydrous MgSO₄, and purification via silica gel column chromatography (0–30% ethyl acetate/hexane gradient), yielding 57% of the target compound. LCMS data (m/z 366 [M+H]⁺) and HPLC retention time (1.26 min, SMD-TFA05 conditions) confirm purity .
Q. How is the compound characterized analytically?
Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are standard. LCMS typically shows m/z 366 [M+H]⁺ for the ethyl ester derivative, while hydrolysis to the carboxylic acid yields m/z 338 [M+H]⁺. HPLC retention times vary with conditions: 1.26 minutes (SMD-TFA05) for the ester and 0.93 minutes (SQD-AA05) for intermediates .
Q. What purification methods are effective for this compound?
Silica gel column chromatography with ethyl acetate/hexane gradients (0–30%) is commonly used. For example, after extraction and drying, crude products are purified to achieve 57–91% yields. Hexane/ethyl acetate recrystallization (e.g., 90:10 v/v) is also employed for solid intermediates .
Advanced Research Questions
Q. How can low yields in Suzuki-Miyaura coupling steps be addressed?
Low yields (e.g., 57% in Reference Example 70 ) may arise from steric hindrance from the trifluoromethyl group or boronic acid reactivity. Optimization strategies include:
- Catalyst screening : Use Pd(PPh₃)₄ or XPhos-based catalysts.
- Solvent selection : Dioxane/water mixtures improve solubility.
- Temperature control : Reactions at 80–100°C for 12–24 hours enhance conversion.
Post-reaction LCMS monitoring helps identify unreacted starting materials .
Q. How does hydrolysis of the ethyl ester group proceed, and what are the pitfalls?
The ester is hydrolyzed to the carboxylic acid using NaOH in ethanol/water (1:1 v/v) at room temperature. Key considerations:
Q. How to resolve discrepancies in HPLC retention times across studies?
HPLC retention times depend on analytical conditions (e.g., column type, mobile phase, gradient). For example:
| Compound | HPLC Condition | Retention Time |
|---|---|---|
| Ethyl ester | SMD-TFA05 | 1.26 min |
| Intermediate | SQD-FA50 | 0.29 min |
| Standardize conditions (e.g., C18 columns, 0.1% TFA in mobile phase) for cross-study comparisons . |
Q. What strategies mitigate challenges in introducing trifluoromethyl groups?
Trifluoromethyl groups are introduced via:
- Pre-functionalized building blocks : Use boronic acids or halides with pre-installed CF₃ groups (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid).
- Late-stage fluorination : Fluorinating agents like KF in DMSO, though this risks side reactions.
LCMS monitoring is critical to detect incomplete substitution or decomposition .
Q. How to analyze by-products in multi-step syntheses?
By-products (e.g., ester hydrolysis intermediates or coupling side products) are identified via:
- LCMS fragmentation patterns : Compare observed m/z values with theoretical masses.
- HPLC peak integration : Quantify impurities using area-under-curve analysis.
For example, Reference Example 70 detected no major by-products after column purification .
Methodological Considerations
Q. Experimental Design for Scale-Up
- Solvent volume reduction : Use 1–2 mL solvent per 10 mg substrate for small-scale reactions.
- Safety protocols : Handle trifluoromethyl reagents in fume hoods due to potential toxicity.
- Yield tracking : Compare isolated yields with LCMS-predicted conversions to identify bottlenecks .
Q. Data Contradiction Analysis
- Reproducibility : If yields vary between batches, check reagent purity (e.g., boronic acid shelf life).
- Analytical calibration : Recalibrate LCMS and HPLC systems using standards like sodium trifluoroacetate .
Applications in Further Research
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
